molecular formula C24H21NO4 B6482743 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923131-91-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

Cat. No. B6482743
CAS RN: 923131-91-3
M. Wt: 387.4 g/mol
InChI Key: SEABOALBRWEMCU-UHFFFAOYSA-N
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Description

“N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide” is a compound that has been studied in the context of inhibiting the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease . It is a noncovalent SARS-CoV 3CLpro inhibitor with moderate molecular weight and good enzyme and antiviral inhibitory activity .


Synthesis Analysis

The synthesis of this compound involved a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of severe acute respiratory syndrome (SARS) main protease (3CLpro) inhibitors . A multicomponent Ugi reaction was utilized to rapidly explore structure-activity relationships within S (1’), S (1), and S (2) enzyme binding pockets .


Molecular Structure Analysis

The X-ray structure of SARS-CoV 3CLpro bound with this compound was instrumental in guiding subsequent rounds of chemistry optimization . The structure was determined using X-ray diffraction with a resolution of 1.96 Å .


Chemical Reactions Analysis

The compound acts as a noncovalent inhibitor of the SARS-CoV 3CLpro, unlike the majority of reported coronavirus 3CLpro inhibitors that act via covalent modification of the enzyme .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Cell Growth Inhibition

The secondary phosphite antioxidant degradation product bis (2,4-di-tert-butylphenyl)phosphate (bDtBPP), which is structurally related to the compound , is known to inhibit cell growth . This property could potentially be used in cancer research or other fields where controlling cell growth is important .

Material Science

In the field of material science, similar compounds are used as additives in the construction of single-use (SU) products, which are tremendously important in the manufacturing of biopharmaceuticals . These additives ensure the functionality and stability of the polymers used for the construction of SU products .

Antioxidants

The compound is structurally related to certain antioxidants used in polyolefin bioprocessing materials . These antioxidants are known to affect the polymeric material and trigger the degradation of certain .

Synthesis and Characterization

The compound could potentially be used in the synthesis and characterization of other compounds . Fourier Transform Infrared spectroscopy (FTIR), thermogravimetry (TG), elemental analysis and 31P-NMR are some of the techniques that could be used for characterization .

Future Directions

The compound provides an excellent starting point for the further design and refinement of 3CLpro inhibitors that act by a noncovalent mechanism of action . Future research could focus on optimizing its structure and improving its inhibitory activity.

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)22-14-19(26)18-13-17(10-11-20(18)29-22)25-23(27)21-5-4-12-28-21/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABOALBRWEMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

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